6-Bromo-3-chloro-2,4-difluoroaniline

Vue d'ensemble

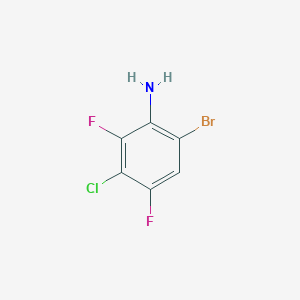

Description

6-Bromo-3-chloro-2,4-difluoroaniline is an organic compound with the molecular formula C6H3BrClF2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, chlorine, and fluorine atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chloro-2,4-difluoroaniline typically involves the halogenation of aniline derivatives. One common method is the stepwise introduction of bromine, chlorine, and fluorine atoms onto the benzene ring. This can be achieved through electrophilic aromatic substitution reactions. For example, starting with 2,4-difluoroaniline, bromination can be carried out using bromine in the presence of a catalyst like iron(III) bromide. Chlorination can be performed using chlorine gas or a chlorinating agent such as sulfuryl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired compound with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

6-Bromo-3-chloro-2,4-difluoroaniline undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Oxidation and Reduction: The amino group can be oxidized to form nitro compounds or reduced to form corresponding amines.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Synthesis

6-Bromo-3-chloro-2,4-difluoroaniline serves as a versatile building block in organic synthesis. Its halogen substituents allow for various electrophilic aromatic substitution reactions, making it useful for synthesizing more complex organic molecules. The compound can undergo nucleophilic aromatic substitution, oxidation, and reduction reactions, contributing to the formation of diverse functionalized anilines and biaryl compounds .

Synthetic Routes

The synthesis typically involves the stepwise introduction of bromine, chlorine, and fluorine atoms onto the benzene ring through electrophilic aromatic substitution. For instance, starting from 2,4-difluoroaniline, bromination can be achieved using bromine in the presence of a catalyst like iron(III) bromide . The following table summarizes common synthetic methods:

| Method | Description | Key Reagents |

|---|---|---|

| Electrophilic Substitution | Halogenation of aniline derivatives | Bromine, Chlorine |

| Nucleophilic Substitution | Substitution with other functional groups | Sodium methoxide |

| Oxidation | Formation of nitro compounds | Potassium permanganate |

| Reduction | Formation of corresponding amines | Lithium aluminum hydride |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study assessing various halogenated anilines found that this compound demonstrated notable antifungal properties against pathogens such as Aspergillus niger and Trichophyton mentagrophytes, with minimal inhibitory concentrations (MICs) reported below 1 µg/ml for certain derivatives .

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| This compound | <1 | A. niger |

| 6-Bromo-3-chloro-8-nitroquinoline | <1 | M. cirinelloides |

| 3-Bromo-6-chloro-8-nitroquinoline | >3.5 | T. mentagrophytes |

The mechanism of action is believed to involve inhibition of specific microbial enzymes or receptors, disrupting critical biological processes such as protein synthesis or cell wall integrity .

Cancer Research Applications

Preliminary studies suggest that compounds similar to this compound may exhibit anticancer properties due to their ability to interfere with cellular signaling pathways. While further research is necessary to elucidate specific mechanisms, the potential for therapeutic applications in oncology is promising .

Material Science Applications

Organic Electronics

In materials science, this compound has been explored as a component in organic electronics. Its unique electronic properties allow it to function effectively as a hole transport material in organic light-emitting diodes (OLEDs) and perovskite solar cells. The compound's high stability and favorable energy levels make it suitable for enhancing device performance .

Antifungal Activity Assessment

A study conducted on various halogenated anilines highlighted the superior antifungal properties of this compound compared to its analogs. The compound demonstrated a significant reduction in fungal growth at low concentrations, showcasing its potential as a therapeutic agent against fungal infections.

Cancer Research Applications

Research on similar compounds has indicated potential anticancer effects through interference with key signaling pathways involved in tumor growth. Further studies are needed to confirm these findings and explore therapeutic potentials in cancer treatment.

Mécanisme D'action

The mechanism of action of 6-Bromo-3-chloro-2,4-difluoroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of halogen atoms can enhance the compound’s binding affinity to target proteins, influencing its biological activity. The exact molecular targets and pathways involved vary based on the specific context of its use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Bromo-2,6-difluoroaniline

- 2-Bromo-4,6-difluoroaniline

- 3-Chloro-2,4-difluoroaniline

Uniqueness

6-Bromo-3-chloro-2,4-difluoroaniline is unique due to the specific arrangement of halogen atoms on the benzene ring, which imparts distinct chemical and physical properties. This unique substitution pattern can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Activité Biologique

6-Bromo-3-chloro-2,4-difluoroaniline (C₆H₃BrClF₂N) is a halogenated aromatic amine that has garnered attention for its potential biological activities. This compound features a unique combination of bromine, chlorine, and fluorine substituents on the benzene ring, which enhances its reactivity and biological interactions. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

- Molecular Formula : C₆H₃BrClF₂N

- Molecular Weight : Approximately 227.45 g/mol

- Substituents : Bromine at position 6, chlorine at position 3, and fluorine at positions 2 and 4.

This arrangement contributes to its chemical reactivity and potential biological activity due to the electronegative nature of the halogens, which can influence interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its structural similarities to known therapeutic agents suggest potential applications in treating infections. Notably, halogenated compounds often show enhanced bioactivity due to their ability to interact with microbial enzymes or cell membranes.

A study assessing various halogenated anilines found that compounds with chlorine and bromine substitutions exhibited notable antifungal properties against several fungi, including Aspergillus niger and Trichophyton mentagrophytes. The minimal inhibitory concentrations (MICs) for these fungi were reported below 1 µg/ml for certain derivatives, indicating strong antifungal activity .

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| This compound | <1 | A. niger |

| 6-Bromo-3-chloro-8-nitroquinoline | <1 | M. cirinelloides |

| 3-Bromo-6-chloro-8-nitroquinoline | >3.5 | T. mentagrophytes |

The mechanism of action for this compound is believed to involve the inhibition of specific enzymes or receptors in microbial cells. The presence of multiple halogens enhances the compound's binding affinity to these targets, potentially disrupting critical biological processes such as protein synthesis or cell wall integrity .

Case Studies

-

Antifungal Activity Assessment :

A study conducted on various halogenated anilines highlighted the superior antifungal properties of this compound compared to its analogs. The compound demonstrated a significant reduction in fungal growth at low concentrations, showcasing its potential as a therapeutic agent against fungal infections . -

Cancer Research Applications :

Preliminary research suggests that compounds similar to this compound may exhibit anticancer properties due to their ability to interfere with cellular signaling pathways. Further studies are needed to elucidate specific mechanisms and therapeutic potentials in oncology .

Propriétés

IUPAC Name |

6-bromo-3-chloro-2,4-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClF2N/c7-2-1-3(9)4(8)5(10)6(2)11/h1H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSZBCJHYBMSVAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)N)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378309 | |

| Record name | 6-bromo-3-chloro-2,4-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201849-12-9 | |

| Record name | 6-bromo-3-chloro-2,4-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.